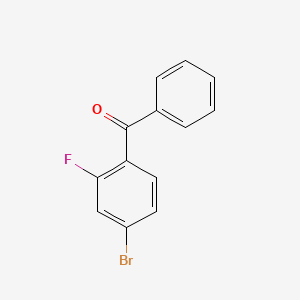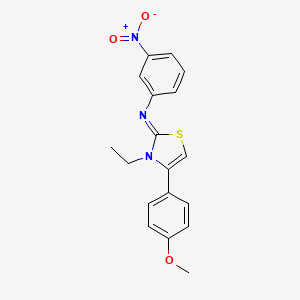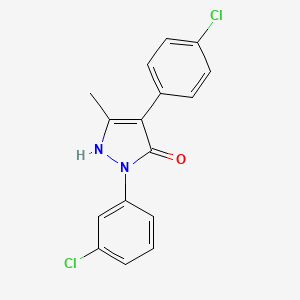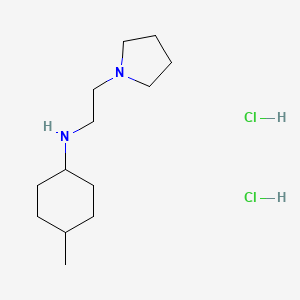![molecular formula C15H14F3NO2 B2563623 8-[4-(トリフルオロメトキシ)ベンゾイル]-8-アザビシクロ[3.2.1]オクタン-2-エン CAS No. 1797739-69-5](/img/structure/B2563623.png)
8-[4-(トリフルオロメトキシ)ベンゾイル]-8-アザビシクロ[3.2.1]オクタン-2-エン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(Trifluoromethoxy)benzoyl]-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethoxybenzoyl group
科学的研究の応用
8-[4-(Trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting with the preparation of the key intermediate, 4-(trifluoromethoxy)benzoyl chloride. This intermediate is synthesized by reacting 4-(trifluoromethoxy)benzoic acid with thionyl chloride under reflux conditions .
The next step involves the formation of the bicyclic structure. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a Lewis acid catalyst to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
8-[4-(Trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
作用機序
The mechanism of action of 8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bicyclic structure provides rigidity, which can enhance binding affinity to specific receptors or enzymes. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its specific interactions with molecular targets.
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)benzoyl chloride: A key intermediate in the synthesis of the target compound.
8-Azabicyclo[3.2.1]octane derivatives: Compounds with similar bicyclic structures but different substituents.
Uniqueness
8-[4-(Trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of both the trifluoromethoxybenzoyl group and the bicyclic structure. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications.
特性
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c16-15(17,18)21-13-8-4-10(5-9-13)14(20)19-11-2-1-3-12(19)7-6-11/h1-2,4-5,8-9,11-12H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDZRURYGJVSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide](/img/structure/B2563543.png)

![1-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2563547.png)

![4-amino-N5-[(2-fluorophenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2563550.png)
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2563551.png)
![diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563552.png)

![7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563556.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2563557.png)




